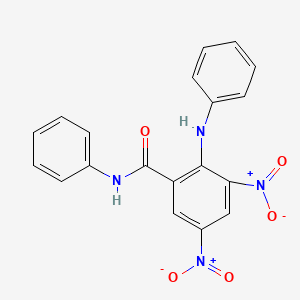
3,5-dinitro-N-phenyl-2-(phenylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dinitro-N-phenyl-2-(phenylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of nitro groups at the 3 and 5 positions of the benzamide ring, and phenyl and phenylamino substituents
Preparation Methods
The synthesis of 3,5-dinitro-N-phenyl-2-(phenylamino)benzamide typically involves the direct condensation of 2-[5-(4-aminophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole with 3,5-dinitrobenzoyl chloride, followed by reduction of the dinitro compound . This method allows for the formation of the desired benzamide with high specificity and yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
3,5-dinitro-N-phenyl-2-(phenylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols.
Scientific Research Applications
3,5-dinitro-N-phenyl-2-(phenylamino)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 3,5-dinitro-N-phenyl-2-(phenylamino)benzamide involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, influencing cellular processes. The phenyl and phenylamino substituents can interact with various biomolecules, potentially affecting their function. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
3,5-dinitro-N-phenyl-2-(phenylamino)benzamide can be compared with other similar compounds, such as:
3,5-dinitro-N-(1-phenylethyl)benzamide: This compound has a similar structure but with a phenylethyl group instead of a phenylamino group.
2-(2,3-dimethyl phenylamino)-N-Phenyl benzamide: This compound has dimethyl substituents on the phenylamino group.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds contain a benzo[d]thiazol-2-yl group instead of the nitro groups. The uniqueness of this compound lies in its specific arrangement of nitro and phenylamino groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14N4O5 |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
2-anilino-3,5-dinitro-N-phenylbenzamide |
InChI |
InChI=1S/C19H14N4O5/c24-19(21-14-9-5-2-6-10-14)16-11-15(22(25)26)12-17(23(27)28)18(16)20-13-7-3-1-4-8-13/h1-12,20H,(H,21,24) |
InChI Key |
PZNXNIINXUIHPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-2-{3-methyl-4-oxo-2-[(Z)-o-tolylimino]-thiazolidin-5-yl}-acetamide](/img/structure/B12473379.png)
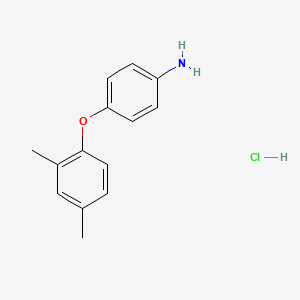
![1,8-Bis[2-(diphenylphosphoryl)methyl-phenoxy]-3,6-dioxaoctane](/img/structure/B12473388.png)
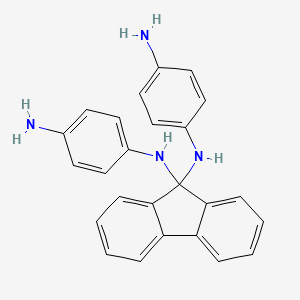
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12473418.png)
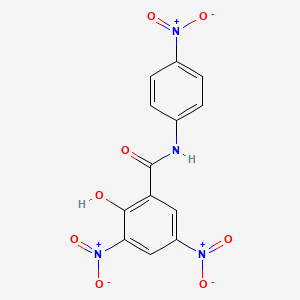
![(5E)-5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylidene}-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12473435.png)
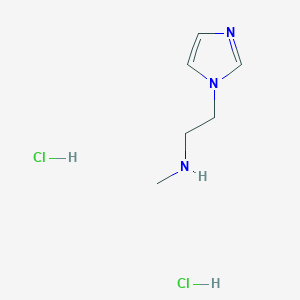
![N-(3-acetylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12473447.png)
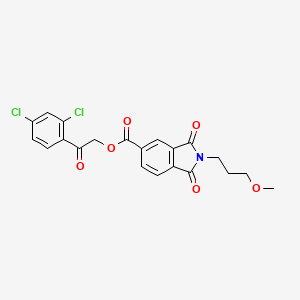
![N-cyclohexyl-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12473459.png)
![N-(2-adamantyl)-N-[2-(1,3-benzodioxol-5-yl)ethyl]amine](/img/structure/B12473472.png)
![N-(2-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B12473477.png)

